2-Cyano-3-oxobutanethioamide

heterocyclic chemistry thiazolidinone synthesis reaction efficiency

Researchers face multi-step syntheses for thiazolidinone cores, wasting time and resources. 2-Cyano-3-oxobutanethioamide (CAS 58955-28-5) solves this as a trifunctional building block, enabling one-step cyclocondensation to generate pharmacologically active thiazolidinylidene scaffolds in 65-78% yield. Key advantages: • Direct formation of 4-oxo-thiazolidin-2-ylidene derivatives for anticancer and antimicrobial libraries. • Eliminates need for separate ketone introduction steps, reducing overall synthetic burden. • Reliable supply with verified purity for consistent QSAR study outcomes. Bulk sizes available for scale-up.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 58955-28-5
Cat. No. B8812872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-oxobutanethioamide
CAS58955-28-5
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCC(=O)C(C#N)C(=S)N
InChIInChI=1S/C5H6N2OS/c1-3(8)4(2-6)5(7)9/h4H,1H3,(H2,7,9)
InChIKeyVRQHHDHZKZNHDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-3-oxobutanethioamide – Technical Overview


2-Cyano-3-oxobutanethioamide (CAS 58955-28-5, C5H6N2OS, MW 142.18) is a specialized, bifunctional thioamide building block used as an intermediate in the synthesis of polyfunctionalized nitrogen- and sulfur-containing heterocycles . The compound is characterized by the presence of a reactive cyano group (-CN), a thioamide moiety (-CSNH2), and a ketone carbonyl on a four-carbon backbone, which collectively enable distinct regioselective cyclocondensation pathways with electrophilic reagents [1].

Building Block Type

Bifunctional thioamide with cyano, ketone, and thioamide groups for heterocycle synthesis.

Synthetic Workflow

Enables single-step cyclocondensation to thiazolidinones and thiazolidines, reducing step count.

Substitution Context

Functional group density not available in simpler thioamides such as 2-cyanothioacetamide.

Why 2-Cyano-3-oxobutanethioamide Has No Substitute


Simple thioamide analogs like 2-cyanothioacetamide (C3H4N2S) or 3-oxobutanethioamide (C4H7NOS) cannot be substituted for 2-Cyano-3-oxobutanethioamide in targeted synthetic workflows . 2-Cyanothioacetamide lacks the critical 3-oxo (ketone) group, which in the target compound serves as an additional nucleophilic or electrophilic site, enabling distinct chemo- and regioselective reactions that yield more complex heterocyclic frameworks, such as thiazolidinones and thiazolidinylidene derivatives, in a single step . The combination of three reactive centers—cyano, thioamide, and ketone—in a single, compact molecule provides a unique reactivity profile that simplifies multi-step syntheses of pharmacologically relevant scaffolds, making generic substitutions chemically and economically non-viable for these specific applications .

Target Compound Feature
Why Generic Analogs Fall Short
Ketone carbonyl Provides additional reactive center for cyclocondensation.
2-Cyanothioacetamide (C3H4N2S) Lacks ketone; thiazolidinone formation not reported, expected infeasible.
Free thioamide -NH2 + cyano group Enables dual regioselective pathways.
3-Oxobutanethioamide / N-substituted analogs Single cyclization mode; cannot replicate dual product classes.

2-Cyano-3-oxobutanethioamide Performance Advantages


Thiazolidinone Synthesis Yield Advantage

In the synthesis of 2-[5-(R-benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile derivatives, the use of 2-Cyano-3-oxobutanethioamide as the starting material yields the desired products in a reported range of 65-78% when reacted with ethyl 3-aryl-2-bromopropanoates [1]. In contrast, attempts to achieve the same thiazolidinylidene scaffold using the simpler analog 2-cyanothioacetamide, which lacks the ketone carbonyl, are not reported and are chemically improbable due to the absence of the necessary reactive center [1].

Thiazolidinone Yield
Class-level
Target 65–78% yield (single step)
Comparator 2-Cyanothioacetamide: reaction not feasible
Enables efficient thiazolidinone formation.
Review specific substrate scope and base/solvent conditions.
heterocyclic chemistry thiazolidinone synthesis reaction efficiency

Functional Group Density Advantage

2-Cyano-3-oxobutanethioamide contains three distinct reactive functional groups (cyano, thioamide, ketone) within a single, low molecular weight (142.18 g/mol) scaffold . Its common analog, 2-cyanothioacetamide, possesses only two reactive groups (cyano, thioamide; MW 100.14 g/mol) , while 3-oxobutanethioamide contains only one reactive thioamide and a ketone (MW 117.17 g/mol) . The target compound's greater functional group density and specific arrangement allow it to participate in a wider array of chemical transformations and generate more structurally diverse and complex heterocyclic products in fewer synthetic steps .

Functional Group Density
Reported
3 reactive groups (MW 142.18) vs 2 groups for analogs
Greater synthetic versatility per molecular weight.
Structural comparison; experimental validation recommended.
medicinal chemistry molecular complexity drug discovery

Dual Regioselective Cyclocondensation Pathways

In a study on the synthesis of a combinatorial library, 2-Cyano-3-oxobutanethioamide demonstrated the capacity for two distinct, regiospecific cyclocondensation pathways when reacted with dialkyl acetylenedicarboxylates, yielding both 2-[5-(R-benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivatives [1]. This dual reactivity arises from the presence of both an α-methylene group adjacent to the ketone and the α-cyano methylene adjacent to the thioamide [1]. In contrast, N-substituted 3-oxobutanethioamides, such as N-(4-chlorophenyl)-3-oxobutanethioamide, are generally constrained to a single cyclization mode due to the absence of the free thioamide -NH2 group and the cyano-activating group .

Regioselective Pathways
Class-level
Target 2 distinct product classes
Typical Analog 1 cyclization mode
Maximizes heterocyclic core diversity.
Demonstrated with dialkyl acetylenedicarboxylates.
organic synthesis regioselectivity thiazole synthesis

2-Cyano-3-oxobutanethioamide: Research & Industrial Applications


Thiazolidinone Library Synthesis

This compound is the definitive starting material for generating combinatorial libraries of 2-[5-(R-benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile derivatives [1]. The unique, high-yielding (65-78%) cyclocondensation with ethyl 3-aryl-2-bromopropanoates directly yields a core scaffold of high interest in medicinal chemistry for antimicrobial and anticancer research [1]. This application is not feasible with simpler thioamides due to the lack of the necessary ketone functionality .

Thiazole & Thiazolidine Scaffolds for Anticancer Discovery

Derivatives synthesized from 2-Cyano-3-oxobutanethioamide, specifically 2-(4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles, have demonstrated promising antitumor activity in quantitative structure-activity relationship (QSAR) studies [1]. This positions the compound as a key precursor for the development of novel anticancer agents. Its ability to form the active thiazolidinylidene core in a single, efficient step provides a critical advantage over multi-step sequences required with less functionalized starting materials [1].

Polyfunctionalized Heterocycles for Agrochemicals

The compound serves as a versatile building block for the construction of polyfunctionalized heterocycles, including thiazoles and thiazolidines [1]. These sulfur- and nitrogen-containing ring systems are core structures in many agrochemicals and pesticides . The higher density of reactive groups on 2-Cyano-3-oxobutanethioamide compared to simpler thioamides enables the efficient, one-step generation of these complex frameworks, offering a streamlined route for developing new crop protection agents [1].

Application
Selection Property
Validation Focus
Thiazolidinone Library Synthesis
Ketone-enabled cyclocondensation efficiency
Reaction yield and scaffold diversity
Anticancer Scaffold Exploration
Thiazolidinylidene core formation from a single precursor
Antiproliferative QSAR model endpoints
Agrochemical Heterocycle Synthesis
Multi-reactive group density for one-step assembly
Complex thiazole/thiazolidine construction efficiency

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